5-Bromochroman-3-one
Overview
Description
5-Bromochroman-3-one is an organic compound with the molecular formula C9H7BrO2. It is a derivative of chromanone, where a bromine atom is substituted at the 5th position of the chromanone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromochroman-3-one typically involves the bromination of chroman-3-one. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process must be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromochroman-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding chroman-3-one derivatives with different functional groups.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
- Substituted chromanones
- Oxidized derivatives with various functional groups
- Reduced alcohol derivatives
Scientific Research Applications
5-Bromochroman-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 5-Bromochroman-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chroman-4-one: Lacks the bromine substitution but shares a similar core structure.
5-Chlorochroman-3-one: Similar structure with chlorine instead of bromine.
5-Fluorochroman-3-one: Fluorine substitution at the 5th position.
Uniqueness: 5-Bromochroman-3-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in certain applications .
Properties
IUPAC Name |
5-bromo-4H-chromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEZEDNXYWWKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597663 | |
Record name | 5-Bromo-2H-1-benzopyran-3(4H)-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132873-53-1 | |
Record name | 5-Bromo-2H-1-benzopyran-3(4H)-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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